1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE
Overview
Description
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a triazolopyrimidine core
Preparation Methods
The synthesis of 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone.
Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring is formed through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Triazolopyrimidine Core Formation: The final step involves the formation of the triazolopyrimidine core through a cyclization reaction involving a suitable triazole derivative and a pyrimidine precursor.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: Cyclization reactions can be employed to form additional ring structures, enhancing the compound’s complexity and potential biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Drug Development: The compound serves as a lead compound in drug development programs aimed at discovering new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: It is explored for its potential use in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their normal function . This inhibition disrupts the cell cycle and induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL [3-(7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)PIPERIDINO] SULFONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their potential as CDK inhibitors.
Hydrazine-Coupled Pyrazoles: These compounds exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities.
Imidazole-Containing Compounds: These compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potent inhibitory activity against CDKs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O2S/c1-4-25-10-15(12(2)22-25)30(28,29)26-7-5-6-13(9-26)16-21-18-14-8-20-24(3)17(14)19-11-27(18)23-16/h8,10-11,13H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYRWBLANPJMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C3=NN4C=NC5=C(C4=N3)C=NN5C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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